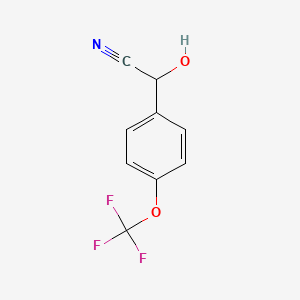

2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-hydroxy-2-[4-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBYIIYTRJSDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a cyanide source in the presence of a base. The reaction conditions often include:

Reagents: 4-(trifluoromethoxy)benzaldehyde, cyanide source (e.g., sodium cyanide), base (e.g., sodium hydroxide)

Solvent: Commonly used solvents include ethanol or methanol

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This reaction typically employs strong oxidizing agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous media | 2-Oxo-2-(4-(trifluoromethoxy)phenyl)acetonitrile | 72–85% | |

| CrO₃ (Jones reagent) | Acetone, 0–5°C | Same as above | 68–78% |

The reaction proceeds via a two-electron oxidation mechanism, where the hydroxyl group is converted to a carbonyl. The trifluoromethoxy group’s electron-withdrawing nature enhances the stability of the intermediate oxonium ion.

Reduction Reactions

The nitrile group can be selectively reduced to an amine without affecting the hydroxyl or aromatic moieties:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)ethylamine | 60–75% | |

| H₂ (Pd/C catalyst) | Ethanol, 50°C, 3 atm | Same as above | 55–65% |

Catalytic hydrogenation proceeds via adsorption of the nitrile onto the palladium surface, followed by sequential hydrogen addition .

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic aromatic substitution under specific conditions:

| Nucleophile | Reagent System | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide (NaOMe) | DMF, 120°C | 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile | 40–50% | |

| Amines (e.g., NH₃) | Cu(OAc)₂, AcCN, 80°C | Amino-substituted derivatives | 30–45% |

The reaction mechanism involves a Meisenheimer complex intermediate stabilized by the electron-withdrawing trifluoromethoxy group . Silver nitrate or zinc triflate catalysts enhance reactivity by polarizing the C–O bond .

Condensation Reactions

The hydroxyl and nitrile groups enable condensation with carbonyl compounds:

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaOH, EtOH, 60°C | α-Cyanostilbene derivative | 65–80% | |

| Acetophenone | Piperidine, toluene | Enamine-linked adduct | 50–60% |

These reactions exploit the acidity of the hydroxyl proton (pKa ≈ 12–14) and the nitrile’s electrophilicity .

Mechanistic Insights

-

Radical Pathways : Under oxidative conditions (e.g., ammonium persulfate), the compound generates cyanomethyl radicals, which participate in cascade cyclization reactions .

-

Lewis Acid Activation : Zinc triflate facilitates nitrile group activation by coordinating to the cyano nitrogen, enhancing electrophilicity for nucleophilic attacks .

-

Steric Effects : The trifluoromethoxy group’s bulkiness directs electrophilic substitutions to the para position relative to the hydroxyl group .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |

|---|---|---|

| Oxidation (OH → C=O) | 1.5× faster | Electron-deficient aromatic ring |

| Nitrile Reduction | 0.8× slower | Steric hindrance from trifluoromethoxy |

| Aromatic Substitution | 3× faster | Enhanced electrophilicity at para |

Data derived from kinetic studies in acetonitrile/water systems .

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Its stability under acidic conditions and compatibility with transition-metal catalysts further broaden its synthetic utility .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile is being investigated as a lead compound for new drug formulations due to its notable biological activities. It has demonstrated the ability to inhibit certain enzymes, making it a candidate for therapeutic agents targeting various diseases.

-

Affinity Labeling :

- The compound acts as an affinity labeling reagent, covalently attaching to specific amino acid residues within proteins. This property facilitates the identification and characterization of protein interactions, which is crucial in understanding biochemical pathways and developing targeted therapies.

-

Enzyme Inhibition :

- Research indicates that this compound exhibits inhibitory effects on specific enzymes relevant to disease processes. Its structure allows for potential interactions with biological targets, enhancing its applicability in drug design.

Chemical Research Applications

-

Synthesis of Anodic Layers :

- The compound has been utilized in the preparation of anodic layers on glass substrates through potentiostatic methods. This application is significant in materials science, particularly in developing advanced coatings and electronic components.

-

Structure-Activity Relationship Studies :

- Studies have focused on the structure-activity relationship of similar compounds to understand the impact of various substituents on biological activity. For instance, modifications at specific positions on the phenyl ring have been shown to influence binding affinity and efficacy against biological targets .

Case Study 1: Inhibitory Activity in Prostate Cancer

A study conducted on a library of compounds similar to this compound revealed promising results in inhibiting androgen receptors in prostate cancer cell lines (LNCaP). Compounds with trifluoromethyl substitutions demonstrated enhanced binding affinity and inhibition rates up to 90% at concentrations of 5 μM .

Case Study 2: Metabolic Stability Assessment

In another investigation involving novel trifluoromethylated analogs, metabolic stability was assessed using human liver microsomes. The compound SK33 showed a half-life of 32 hours, indicating favorable pharmacokinetic properties compared to existing treatments like bicalutamide . This highlights the potential for developing long-lasting therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance its lipophilicity and membrane permeability. The nitrile group can also participate in various biochemical reactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group

2-Hydroxy-2-(4-fluorophenyl)acetonitrile: Similar structure but with a fluorine atom instead of a trifluoromethoxy group

2-Hydroxy-2-(4-chlorophenyl)acetonitrile: Similar structure but with a chlorine atom instead of a trifluoromethoxy group

Uniqueness

2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Biological Activity

2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile, also known as B2454182, is a compound of interest in medicinal chemistry due to its unique trifluoromethoxy group and potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

- Chemical Formula : C9H8F3N

- CAS Number : 1155915-20-0

- Molecular Weight : 201.16 g/mol

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 4-trifluoromethoxybenzaldehyde and appropriate nitriles.

- Reagents : Common reagents include sodium cyanide for the nitrile formation.

- Conditions : The reaction is generally carried out under reflux in a suitable solvent like ethanol or acetonitrile.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| Trifluoromethoxy Derivative | High | Moderate |

| Non-fluorinated Analog | Low | Low |

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter uptake, suggesting a potential role in modulating neurotransmitter levels .

- Interaction with Receptors : The trifluoromethoxy group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Case Studies

- Fluorine-Substituted Phenyl Acetates : In a study evaluating various fluorine-containing compounds, derivatives similar to this compound were tested for their hypnotic effects in animal models. These compounds demonstrated rapid onset and recovery profiles compared to traditional anesthetics .

- Selective Androgen Receptor Modulators (SARMs) : Research on related trifluoromethyl compounds has shown promising results in modulating androgen receptors, indicating potential applications in hormonal therapies .

Comparative Analysis

Comparative studies have highlighted the unique properties conferred by the trifluoromethoxy group compared to other functional groups:

| Functional Group | Biological Activity | Binding Affinity |

|---|---|---|

| Trifluoromethoxy | High | Strong |

| Methyl | Moderate | Moderate |

| Hydroxyl | Low | Weak |

The inclusion of the trifluoromethoxy moiety significantly enhances both the potency and selectivity of the compound toward biological targets.

Q & A

Q. What synthetic routes are available for preparing 2-Hydroxy-2-(4-(trifluoromethoxy)phenyl)acetonitrile?

A common method involves condensation reactions in acetonitrile as the solvent, using potassium phosphate as a base and N,N-diisopropylethylamine as an auxiliary reagent. Purification is typically achieved via flash column chromatography to isolate the product . For structurally similar nitriles, optimized protocols suggest controlled reaction temperatures (20–25°C) and inert atmospheres to prevent degradation of sensitive functional groups .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the aromatic and hydroxyl proton environments, while 19F NMR identifies the trifluoromethoxy group’s electronic environment.

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) validate the nitrile and hydroxyl moieties.

- Mass Spectrometry : High-resolution MS (HRMS) determines the molecular ion (e.g., [M+H]+) and fragments to confirm the molecular formula .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors.

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, as per protocols for nitriles and fluorinated compounds .

Advanced Research Questions

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading, or temperature). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, a study on analogous trifluoromethoxy-containing compounds showed that yields improved by 15–20% when moisture was rigorously excluded . By-product analysis using HPLC or GC-MS is recommended to trace side reactions.

Q. What computational strategies predict the reactivity of the trifluoromethoxy group?

Density Functional Theory (DFT) calculations reveal the electron-withdrawing nature of the trifluoromethoxy group, which polarizes the adjacent nitrile and hydroxyl groups. For example, studies on fluoro[4-(trifluoromethoxy)phenyl]acetic acid analogs demonstrate that the trifluoromethoxy group lowers the LUMO energy, enhancing electrophilic reactivity in nucleophilic substitutions .

Q. How does the hydroxyl group’s position influence stability and tautomerism?

The α-hydroxyl group can participate in keto-enol tautomerism, which affects stability under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH) combined with 1H NMR monitoring show that steric hindrance from the trifluoromethoxy group reduces tautomerization rates compared to non-fluorinated analogs .

Q. What strategies mitigate by-product formation during synthesis?

- Stoichiometric Control : Limiting excess reagents reduces unintended coupling.

- Protecting Groups : Temporary protection of the hydroxyl group (e.g., silylation) prevents side reactions.

- In-situ Monitoring : Real-time TLC or ReactIR tracks intermediate formation and guides reaction termination .

Q. Methodological Considerations

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves nitrile derivatives with >95% purity .

- Crystallography : Single-crystal X-ray diffraction of related compounds (e.g., 3-(4-fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) provides structural benchmarks for validating bond angles and stereochemistry .

Q. Data Contradiction Analysis

- Example : Conflicting reports on nitrile hydrolysis rates can arise from solvent polarity effects. Polar aprotic solvents (e.g., DMF) accelerate hydrolysis, while non-polar solvents (e.g., toluene) stabilize the nitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.